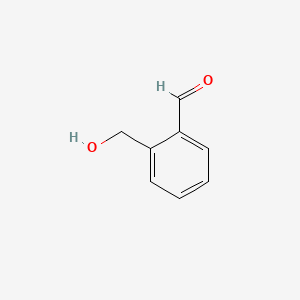

2-(Hydroxymethyl)benzaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-5-7-3-1-2-4-8(7)6-10/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHIUKSUZLPFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147770 | |

| Record name | Benzaldehyde, hydroxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106799-57-9, 55479-94-2 | |

| Record name | Benzaldehyde, hydroxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, hydroxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxymethyl Benzaldehyde and Its Structural Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to install the required functional groups in a minimum number of steps, often through the selective formylation of phenolic precursors or the controlled oxidation of benzylic alcohols.

Formylation Reactions of Substituted Phenols

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. For phenols, this typically occurs at the ortho or para position relative to the hydroxyl group. wikipedia.org Classical methods like the Reimer-Tiemann and Duff reactions are well-established for producing hydroxybenzaldehydes.

The Reimer-Tiemann reaction utilizes chloroform (B151607) and a strong base to generate a dichlorocarbene (B158193) intermediate, which then reacts with a phenoxide to form an ortho-hydroxybenzaldehyde after hydrolysis. allen.innumberanalytics.combyjus.com The reaction preferentially yields the ortho-isomer due to the directing effect of the hydroxyl group and potential chelation effects. allen.in The process involves electrophilic aromatic substitution on the electron-rich phenol (B47542) ring. unacademy.com

The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium like acetic or trifluoroacetic acid. wikipedia.orgchemeurope.com The electrophilic species is an iminium ion that attacks the activated aromatic ring, leading to an intermediate that hydrolyzes to the aldehyde. chemeurope.com This reaction is particularly useful for phenols with strongly electron-donating substituents and generally favors ortho-formylation unless the position is sterically hindered. wikipedia.org

More modern and highly regioselective methods have also been developed. A notable example involves the use of magnesium chloride (MgCl2) and triethylamine (B128534) (Et3N) with paraformaldehyde. This system provides exclusive ortho-formylation of a wide range of phenols, including those with electron-withdrawing or -donating groups, under relatively mild conditions. orgsyn.orgorgsyn.org The reaction is believed to proceed through a magnesium-phenoxide complex that directs the formylation to the adjacent position. This method's high regioselectivity and tolerance for various functional groups make it a powerful tool for synthesizing substituted salicylaldehydes. orgsyn.orgorgsyn.org

| Formylation Method | Reagents | Key Features | Typical Products |

| Reimer-Tiemann | Phenol, Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Involves a dichlorocarbene intermediate; Favors ortho-formylation. allen.inbyjus.com | o-Hydroxybenzaldehydes (Salicylaldehydes). byjus.com |

| Duff Reaction | Phenol, Hexamine ((CH₂)₆N₄), Acid (e.g., TFA, Acetic Acid) | Electrophile is an iminium ion; Requires strongly activating groups on the phenol. wikipedia.orgnih.gov | o-Hydroxybenzaldehydes. wikipedia.org |

| MgCl₂/Paraformaldehyde | Phenol, Paraformaldehyde, MgCl₂, Triethylamine | High regioselectivity for ortho-position; Tolerates various functional groups. orgsyn.orgorgsyn.org | Substituted Salicylaldehydes. orgsyn.org |

| Titanium-Mediated | Phenol, Dichloromethyl methyl ether, TiCl₄ | Effective for electron-rich phenols; Regioselectivity influenced by substrate. mdpi.com | Aromatic Aldehydes. mdpi.com |

Selective Oxidation of Benzylic Alcohol Precursors to Benzaldehyde (B42025) Derivatives

A primary route to benzaldehyde derivatives involves the selective oxidation of the corresponding benzylic alcohols. The key challenge is to prevent over-oxidation to the carboxylic acid. google.com To synthesize 2-(hydroxymethyl)benzaldehyde via this route, a suitable precursor would be 1,2-benzenedimethanol. The goal is to selectively oxidize only one of the two hydroxymethyl groups.

Various catalytic systems have been developed to achieve this transformation with high selectivity and efficiency. Transition metal-based catalysts are predominant, utilizing environmentally benign oxidants like air or molecular oxygen. researchgate.net

Vanadium-based catalysts , in conjunction with a base like triethylamine, have been shown to effectively oxidize benzylic alcohols to aldehydes using air as the oxidant under mild conditions. nih.gov

Manganese oxide-based materials , such as octahedral molecular sieves (OMS-2), have demonstrated high selectivity for the oxidation of primary benzylic alcohols to aldehydes with no observed over-oxidation to benzoic acid. google.com These catalysts can exhibit shape selectivity, which is crucial when dealing with substrates containing multiple potential reaction sites. For instance, the oxidation of 1,3-benzenedimethanol (B147609) with an H-K-OMS-2 catalyst yielded only the mono-oxidized product, 3-(hydroxymethyl)benzaldehyde (B1315534). google.com

Ruthenium-based catalysts , such as Ru(OH)x supported on alumina (B75360) (Al₂O₃), are effective for the aerobic oxidation of a variety of alcohols, including heteroaromatic and phenolic substrates like 2-(hydroxymethyl)phenol. acs.org

Transition metal-free methods have also been explored as greener alternatives. One such system uses hydrogen peroxide as the oxidant in the presence of acidic silica (B1680970) gel, which serves as an inexpensive and readily available catalyst. growingscience.com

The choice of catalyst and reaction conditions can be tuned to control the selectivity of the oxidation, which is particularly important for producing hydroxymethylated benzaldehydes from diol precursors. google.com

| Catalyst System | Precursor Example | Oxidant | Key Research Finding |

| Vanadium Complex / NEt₃ | Benzylic Alcohols | Air | Mild and selective oxidation of primary and secondary benzylic alcohols. nih.gov |

| Manganese Oxides (K-OMS-2) | 1,3-Benzenedimethanol | O₂ | Selective mono-oxidation to 3-(hydroxymethyl)benzaldehyde was achieved. google.com |

| Ru(OH)x/Al₂O₃ | 2-(Hydroxymethyl)phenol | O₂ | Efficient and selective oxidation demonstrated under batch and flow conditions. acs.org |

| Acidic Silica Gel | Benzylic Alcohols | H₂O₂ | A transition metal-free method providing good yields in short reaction times. growingscience.com |

Multi-Step Synthetic Strategies

Multi-step syntheses offer greater control and flexibility for constructing complex aromatic molecules, including specifically substituted hydroxymethylated benzaldehydes. These routes often rely on the powerful strategy of ortho-functionalization.

Routes Involving Ortho-Functionalization of Aromatic Rings

Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method involves deprotonation at the position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgchem-station.com The resulting aryllithium intermediate is then quenched with an appropriate electrophile to install a new functional group. arkat-usa.org

The DMG, which contains a heteroatom (e.g., oxygen, nitrogen), coordinates to the lithium reagent, directing deprotonation to the adjacent position. wikipedia.org A wide array of DMGs are effective, including amides, ethers, and sulfoxides. wikipedia.orgarkat-usa.org For the synthesis of hydroxymethylated benzaldehydes, a protected benzyl (B1604629) alcohol could serve as the starting material. The protected hydroxyl group (e.g., as a methoxymethyl ether, OCH₂OMe) can act as a moderate DMG. arkat-usa.org Following ortho-lithiation, reaction with a formylating agent such as N,N-dimethylformamide (DMF) would introduce the aldehyde group. unito.it Subsequent deprotection would yield the final product.

The power of DoM lies in its ability to generate isomerically pure ortho-disubstituted products, which are often difficult to obtain through classical electrophilic aromatic substitution reactions that yield mixtures of ortho and para isomers. arkat-usa.org The reactions are typically conducted at low temperatures (e.g., -78 °C) in anhydrous ether solvents. arkat-usa.orgresearchgate.net

| Directing Group (DMG) | Starting Material | Reagents | Intermediate | Product Type |

| **Amide (e.g., -CONR₂) ** | N,N-Dialkylbenzamide | 1. t-BuLi 2. Electrophile (e.g., DMF) | Ortho-lithiated benzamide (B126) | Ortho-substituted benzamides (convertible to aldehydes). unito.ituwindsor.ca |

| Alkoxy (e.g., -OMe) | Anisole | 1. n-BuLi 2. Electrophile | Ortho-lithiated anisole | Ortho-substituted anisoles. wikipedia.org |

| Protected Alcohol (-OCH₂OMe) | Benzyl MOM ether | 1. n-BuLi 2. Electrophile (e.g., DMF) | Ortho-lithiated benzyl MOM ether | Ortho-formylated benzyl MOM ether. arkat-usa.org |

| Transient Imine | Benzaldehyde | Amine, Pd(II) catalyst, Electrophile | Ortho-palladated imine | Ortho-functionalized benzaldehydes. researchgate.netnih.gov |

Convergent and Divergent Synthetic Pathways for Hydroxymethylated Benzaldehydes

Multi-step syntheses can be designed using convergent or divergent approaches to build molecular diversity.

A divergent synthesis begins with a common intermediate that is elaborated into a variety of structurally distinct products. The DoM strategy is inherently suited for divergent synthesis. An ortho-lithiated aromatic compound, serving as a key intermediate, can be treated with a range of different electrophiles to produce a library of ortho-substituted analogues. arkat-usa.orgunito.it For example, an ortho-lithiated protected benzyl alcohol could react with:

DMF to yield an aldehyde.

Carbon dioxide (CO₂) followed by reduction to yield a hydroxymethyl group.

Iodine to introduce an iodine atom, which can then participate in cross-coupling reactions. unito.it

A convergent synthesis , by contrast, involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. For hydroxymethylated benzaldehydes, a convergent approach could involve a Suzuki or Negishi cross-coupling reaction. thieme-connect.com One fragment could be an ortho-functionalized boronic acid or organozinc reagent bearing the hydroxymethyl group (or a precursor), and the other fragment could be an aryl halide carrying the formyl group (or a protected version). Combining these two fragments via a palladium-catalyzed cross-coupling reaction would assemble the final carbon skeleton. This approach can be highly efficient for building complex molecular architectures.

Catalytic Approaches in this compound Synthesis

Catalysis is integral to modern organic synthesis, offering efficient, selective, and often more environmentally friendly pathways. Many of the direct synthesis methods discussed previously rely heavily on catalytic processes.

In the context of formylation , while classical reactions like the Duff and Reimer-Tiemann are often stoichiometric, newer methods employ catalysts to improve efficiency and selectivity. The MgCl₂-mediated ortho-formylation of phenols is a prime example of a stoichiometric reagent system that behaves catalytically in its direction of the reaction. orgsyn.orgorgsyn.org Research has also explored metal-free catalytic systems, such as using ammonium (B1175870) acetate (B1210297) to catalyze the formylation of phenols with paraformaldehyde. sioc-journal.cn

For the selective oxidation of benzylic alcohols , catalysis is paramount. A wide range of transition metals, including ruthenium, vanadium, manganese, and palladium, have been developed as catalysts for the aerobic oxidation of alcohols. researchgate.netnih.govresearchgate.net The choice of metal, ligand, support material, and reaction conditions are all critical factors in achieving high selectivity for the desired aldehyde product while avoiding the formation of carboxylic acids. google.com Heterogeneous catalysts, such as Ru(OH)x on alumina or manganese oxides, are particularly attractive as they can be easily separated from the reaction mixture and potentially reused. google.comacs.orggrowingscience.com

C-H functionalization represents a frontier in catalytic synthesis. Instead of pre-functionalizing a substrate as in the DoM approach, direct C-H activation uses a transition metal catalyst (e.g., palladium, rhodium, iridium) to functionalize a C-H bond directly. nih.govacs.org For benzaldehydes, a transient directing group strategy can be employed, where the aldehyde reacts with an amine to form an imine in situ. This imine then directs a metal catalyst to functionalize the ortho-C-H bond. researchgate.netnih.gov This catalytic cycle avoids the need for strong bases like organolithiums and expands the scope of accessible transformations.

Heterogeneous and Homogeneous Catalysis for Aldehyde Formation

Catalysis is fundamental to the efficient synthesis of aldehydes. Both homogeneous and heterogeneous catalysts offer distinct advantages for the formation of this compound and its analogues, primarily through the selective oxidation of corresponding alcohols or through coupling reactions where an aldehyde is a key intermediate.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is often lauded for its high selectivity and activity under mild conditions, which is attributable to well-defined active sites. uu.nl For instance, transition metal complexes, particularly those involving ruthenium and iridium, have been effectively used. A notable example involves the synthesis of quinolines from 2-hydroxymethyl aniline (B41778) derivatives, which are structural analogues of this compound. In this process, an Iridium catalyst bearing a benzimidazole-hydroxypyridine-linked chelate ligand facilitates a dehydrogenative condensation reaction. mdpi.com This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde intermediate, which then participates in the subsequent C-N and C-C bond-forming cyclization steps. researchgate.net Similarly, ruthenium-pincer complexes have demonstrated efficacy in the hydrogenation of nitriles and imines, reactions that can be conceptually reversed for the dehydrogenative synthesis of aldehyde-containing scaffolds. mdpi.com

Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, offers significant practical advantages, including ease of catalyst separation and recycling. uu.nlresearchgate.net Metal-organic frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts. For example, a series of lanthanide-based MOFs using oxalic acid (Ln-Ox) have been successfully employed for the acetalization of benzaldehyde, a reaction that directly involves the aldehyde functional group. acs.org These catalysts demonstrate the potential of well-defined solid-state structures to activate aldehydes for further transformations, with Tb-MOF achieving high product yields. acs.org Another strategy involves using multifunctional solid catalysts that possess both metal and acid/base sites. This is exemplified in one-pot tandem reactions where an alcohol is first dehydrogenated to an aldehyde on the metal site, followed by a condensation reaction on the acid or base sites of the support. researchgate.netacs.org

The table below summarizes representative catalytic systems for transformations involving aromatic aldehydes and their precursors.

| Catalyst System | Catalyst Type | Substrate | Product Type | Key Findings |

| Ir complex with benzimidazole-hydroxypyridine ligand | Homogeneous | 2-Hydroxymethyl aniline derivatives | Quinolines | Catalyzes dehydrogenative condensation via an aldehyde intermediate. mdpi.com |

| Ru-pincer complexes | Homogeneous | Benzylic amines | Imines | Efficiently catalyzes dehydrogenative coupling, a related transformation. mdpi.com |

| Lanthanide-Oxalate MOFs (e.g., Tb-MOF) | Heterogeneous | Benzaldehyde | Benzaldehyde dimethyl acetal (B89532) | Demonstrates high activity and recyclability for reactions involving the aldehyde group; yields up to 90%. acs.org |

| Aluminophosphate oxinitride (ALPON) | Heterogeneous | Acetophenone and Benzaldehyde | 1,1-dicyano-2,4-diphenylbutadiene | Active and selective for one-pot tandem Knoevenagel-Michael reactions involving aldehyde intermediates. acs.org |

| Cs2.5H0.5PW12O40 on mesoporous silica | Heterogeneous | Glycerol and Formaldehyde | Formal | High acid strength and surface area lead to high catalytic activity in acetalization. mdpi.com |

Emerging Biocatalytic Transformations Towards Aldehyde Derivatives

Biocatalysis has become a powerful tool for chemical synthesis, offering exceptional selectivity (chemo-, regio-, and stereo-) under environmentally benign aqueous conditions. rsc.org The synthesis of aldehyde derivatives, including structural analogues of this compound, is an area of active research, with novel whole-cell and enzymatic systems being developed.

A significant challenge in the microbial synthesis of aldehydes is their rapid and redundant endogenous conversion into the corresponding alcohols by cellular reductases. mit.eduacs.org A groundbreaking approach to overcome this involves metabolic engineering. Researchers have successfully constructed an Escherichia coli K-12 strain with "reduced aromatic aldehyde reduction" (RARE) by rationally deleting multiple genes encoding aldo-keto reductases and alcohol dehydrogenases. mit.eduacs.org When this RARE strain was engineered to express a carboxylic acid reductase (Car), it could convert benzoic acid to benzaldehyde with minimal (less than 12%) conversion to benzyl alcohol. acs.org This platform has been successfully applied to the production of other aromatic aldehydes like vanillin, demonstrating a 55-fold improvement in titer compared to the wild-type strain. acs.org

Whole-cell biocatalysis provides a practical route to valuable precursors. For example, a one-pot biocatalytic process has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine, a close structural analogue of this compound. rsc.org This process uses recombinant E. coli cells to perform a C-H oxyfunctionalization, converting readily available 2,6-lutidine into the target diol with titers exceeding 12 g/L. rsc.org This biocatalytic route is simpler and more sustainable than traditional multi-step chemical syntheses that use harsh oxidizing and reducing agents. rsc.org Similarly, the biocatalytic reduction of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) has been achieved with high efficiency using a newly isolated strain of Burkholderia contaminans. frontiersin.org Through a fed-batch strategy, a high product concentration of 656 mM BHMF was obtained within 48 hours, showcasing the potential for industrially relevant production scales. frontiersin.org

The use of isolated enzymes or simple whole-cell systems like baker's yeast (Saccharomyces cerevisiae) is also prevalent. Yeast can biotransform benzaldehyde into valuable chiral precursors like L-phenylacetylcarbinol (L-PAC), an intermediate for the drug ephedrine. oup.comresearchgate.net However, byproduct formation, such as benzyl alcohol, remains a challenge that researchers aim to mitigate through process optimization and enzyme engineering. researchgate.netnih.gov

The following table highlights key examples of emerging biocatalytic transformations for producing aldehyde derivatives and related compounds.

| Biocatalyst | Catalyst Type | Substrate(s) | Product | Key Findings |

| Engineered E. coli ("RARE" strain) | Whole-cell | Benzoate | Benzaldehyde | Deletion of 6 reductase genes enabled accumulation of aldehyde with <12% conversion to alcohol. acs.org |

| Recombinant E. coli | Whole-cell | 2,6-Lutidine | 2,6-bis(hydroxymethyl)pyridine | Achieved titers >12 g/L in a one-pot process, offering a sustainable alternative to chemical synthesis. rsc.org |

| Burkholderia contaminans NJPI-15 | Whole-cell | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | A fed-batch process yielded 656 mM of product in 48 hours with 93.7% yield. frontiersin.org |

| Saccharomyces cerevisiae | Whole-cell | Benzaldehyde, Sucrose | L-Phenylacetylcarbinol (L-PAC) | Maximum biotransformation rates were achieved at 6 g/L benzaldehyde concentration. oup.com |

| Aldolases and Ketoreductases | Isolated Enzymes | Aldehydes and 2-Oxoacids | 2-Hydroxy-4-butyrolactone derivatives | A tandem biocatalytic route provides stereodivergent access to chiral lactones. acs.org |

Elucidating the Chemical Reactivity and Transformation Pathways of 2 Hydroxymethyl Benzaldehyde

Intermolecular Reactions

The presence of two distinct reactive centers, the electrophilic carbonyl carbon and the nucleophilic hydroxyl group, allows 2-(hydroxymethyl)benzaldehyde to undergo a wide array of intermolecular transformations.

The aldehyde group in this compound is susceptible to nucleophilic attack, a characteristic reaction of carbonyl compounds. This reactivity is fundamental to the construction of larger molecules.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. evitachem.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. jmchemsci.com Subsequent dehydration yields the stable imine product, characterized by a carbon-nitrogen double bond (azomethine group). jmchemsci.comresearchgate.net The reaction is typically catalyzed by acid and may be driven to completion by removing the water formed during the reaction. scirj.org The stability and yield of the resulting imine can be influenced by the electronic nature of the substituents on the amine and the reaction conditions. researchgate.net Aromatic amines, for instance, readily react with aromatic aldehydes to form these derivatives. tandfonline.com

The general mechanism for Schiff base formation is a two-step process:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

Dehydration: The resulting carbinolamine intermediate eliminates a molecule of water to form the imine. jmchemsci.comtandfonline.com

Table 1: Examples of Schiff Base Formation Conditions This table is illustrative of general conditions for Schiff base synthesis, as specific examples for this compound are synthesized based on these established principles.

| Reactants | Catalyst | Solvent | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Aromatic Aldehyde, Primary Amine | Glacial Acetic Acid | Methanol (MeOH) | Reflux, 4 hours | Imine (Schiff Base) | jmchemsci.com |

| 2-Hydroxybenzaldehyde, Ethylenediamine | Conc. H₂SO₄ | Ethanol (B145695) | Reflux, 3 hours | Tetradentate Schiff Base | scirj.org |

| Benzaldehyde (B42025), Aromatic Amines | None | Methanol | Room Temperature | Imine | researchgate.net |

| Halogenated Aromatic Aldehydes, Alkyl Amines | None | None (Pressure Reduction) | 40-60 °C | Imine | scirp.org |

The reaction of aldehydes with binucleophilic agents, such as β-amino alcohols, is a key method for synthesizing five-membered nitrogen-oxygen heterocycles known as oxazolidines. acs.orgresearchgate.net When this compound reacts with a β-amino alcohol, the amine group attacks the carbonyl carbon, and the hydroxyl group of the reagent can attack the same carbon, leading to a stable cyclic hemiaminal ether, the oxazolidine (B1195125) ring. researchgate.net

The mechanism is believed to proceed through the formation of a transient iminium ion, which then undergoes intramolecular cyclization. researchgate.netnih.gov The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the oxazolidine ring. acs.org For example, using anhydrous magnesium sulfate (B86663) in dichloromethane (B109758) at room temperature has been reported as a mild and effective condition for such condensations. acs.org In some cases, these reactions can lead to complex tautomeric equilibria between open-chain Schiff bases and closed-ring oxazolidines. tandfonline.com

This compound, as an aldehyde lacking α-hydrogens, cannot self-condense via an aldol (B89426) reaction. However, it can act as the electrophilic partner in crossed aldol and related condensation reactions with enolizable ketones, aldehydes, or active methylene (B1212753) compounds. google.commasterorganicchemistry.com The aldol reaction involves the nucleophilic attack of an enolate on the carbonyl carbon of the aldehyde to form a β-hydroxy carbonyl compound. masterorganicchemistry.comnih.gov

A closely related and widely used transformation is the Knoevenagel condensation. acs.org This reaction involves the condensation of an aldehyde with an active methylene compound—a compound with two electron-withdrawing groups flanking a CH₂ group (e.g., malononitrile (B47326) or ethyl acetoacetate)—in the presence of a basic catalyst. acs.orgresearchgate.net The reaction proceeds through a carbanion intermediate followed by dehydration to yield a stable α,β-unsaturated product. nih.gov For example, the condensation of aromatic aldehydes with malononitrile and an active methylene compound like ethyl acetoacetate (B1235776) can produce 4H-pyran derivatives in high yields. researchgate.net A specific example related to the core structure involves the formal aldol condensation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (B1212545) with pyruvic acid. ebi.ac.uk

Table 2: Examples of Aldehyde Condensations with Active Methylene Compounds

| Aldehyde | Active Methylene Compound(s) | Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile, Ethyl Acetoacetate | Piperidine | Dihydropyrano[3,2-b]pyrans | nih.gov |

| Aromatic Aldehydes | Malononitrile | Sodium Carbonate | 2-(arylmethylene)malononitrile | acs.org |

| Aromatic Aldehydes | Malononitrile, Ethyl Acetoacetate | Zn²⁺/4A Zeolite | 4H-pyrans | researchgate.net |

| 2-hydroxy-4-(hydroxymethyl)benzaldehyde | Pyruvic Acid | Not specified | 4-[2-hydroxy-4-(hydroxymethyl)phenyl]-2-oxobut-3-enoic acid | ebi.ac.uk |

The hydroxymethyl group of this compound provides another site for chemical transformation, most notably through oxidation.

The selective oxidation of the primary alcohol (hydroxymethyl group) in this compound to a carboxylic acid presents a significant challenge due to the presence of the aldehyde group, which is typically more susceptible to oxidation. aip.orgaip.org The product of this selective oxidation is 2-formylbenzoic acid (also known as 2-carboxybenzaldehyde). chembk.comontosight.ai

Research has shown that this compound exists in an equilibrium mixture with its cyclic hemiacetal form, phthalide (B148349). nih.gov This equilibrium complicates selective oxidation. nih.gov Studies using mixed metal catalysts, such as Au/Ag/Cu, in water under an oxygen atmosphere have been conducted to investigate this transformation. nih.gov In these systems, alcohols are typically oxidized first to aldehydes and then to carboxylic acids. acs.org The oxidation of this compound using a gold-based catalyst system yielded phthalide, indicating that the reaction proceeds through the cyclic hemiacetal form. nih.gov The development of catalytic systems that can selectively oxidize the hydroxymethyl group in the presence of the aldehyde remains an area of interest. google.com For instance, certain platinum metal catalysts have been used for the selective oxidation of hydroxymethyl groups on phenol (B47542) derivatives to form hydroxybenzaldehydes. google.com

Table 3: Catalytic Oxidation of this compound

| Substrate | Catalyst System | Base | Solvent | Main Product | Reference(s) |

|---|---|---|---|---|---|

| This compound | Au/Ag/Cu-mixed | NaOH | H₂O | Phthalide | nih.gov |

| This compound | Au/C | NaOH | H₂O | Phthalide | nih.gov |

Compound Index

Reversible Formation of Cyclic Hemiacetals

This compound exists in solution as an equilibrium mixture of the open-chain aldehyde form and its cyclic hemiacetal isomer, 1-hydroxyphthalan. This reversible intramolecular reaction is a key aspect of its chemical character.

The reversible formation of the cyclic hemiacetal of this compound is a rapid process that can be studied using kinetic methods. acs.orgnih.gov In aqueous solutions, the equilibrium lies significantly towards the more stable cyclic hemiacetal form. acs.orgkhanacademy.org

Kinetic studies have shown that the cyclization is subject to both acid and base catalysis. The mechanism involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbonyl carbon of the aldehyde. khanacademy.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the attack by the weakly nucleophilic hydroxyl group. masterorganicchemistry.com In basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide, which then readily attacks the carbonyl carbon.

The rate of this reversible reaction is influenced by the pH of the solution. Detailed kinetic analyses have determined the rate constants for both the forward (cyclization) and reverse (ring-opening) reactions across a range of pH values. These studies are crucial for understanding the compound's behavior in different chemical environments and for controlling its reactivity in synthetic applications. The equilibrium between the open-chain and cyclic forms means that the compound can exhibit reactivity characteristic of both aldehydes and alcohols (in the hemiacetal form). nih.govmasterorganicchemistry.com

| Form | Structure | Stability |

| Open-Chain | This compound | Less stable in aqueous solution |

| Cyclic Hemiacetal | 1-Hydroxyphthalan | More stable in aqueous solution |

Intramolecular Cyclizations and Rearrangements

Beyond hemiacetal formation, this compound and its derivatives can undergo various other intramolecular cyclization and rearrangement reactions, often leading to the formation of diverse heterocyclic structures. These transformations are typically promoted by specific reagents or catalysts.

For instance, derivatives of this compound can be utilized in palladium-catalyzed carbonylative double cyclization reactions. In a related example, 1-(2-(hydroxymethyl)phenyl)prop-2-en-1-ols undergo a stereoselective carbonylative double cyclization to form furo[3,2-c]isochromen-2-ones. This process is initiated by the intramolecular nucleophilic attack of the benzylic hydroxyl group onto the double bond. mdpi.com

Furthermore, oxidative cyclization is another pathway for transforming derivatives of this compound. For example, PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones, which can be conceptually derived from precursors related to this compound, yields 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org These types of reactions highlight the versatility of the this compound scaffold in constructing complex polycyclic systems.

Rearrangement reactions, such as the Beckmann rearrangement of oxime derivatives, can also be a key transformation pathway. byjus.com While not an intramolecular cyclization in the strictest sense, such rearrangements fundamentally alter the molecular skeleton and are a crucial aspect of the compound's reactivity.

Derivatization Chemistry for Functionalization and Diversification

The aldehyde and hydroxyl functional groups of this compound provide two reactive sites for derivatization, allowing for the synthesis of a wide array of functionalized molecules.

The aldehyde group of this compound readily undergoes condensation reactions with hydrazine (B178648) derivatives and hydroxylamine (B1172632) to form the corresponding hydrazones and oximes. These reactions are typically carried out in an alcohol solvent, often with acid catalysis. mdpi.comresearchgate.net

The formation of hydrazones by reacting this compound with various hydrazides (R-C(=O)NHNH2) results in products with the general structure Ar-CH=N-NH-C(=O)-R. These hydrazide-hydrazones are of significant interest due to their biological activities and their role as intermediates in the synthesis of other heterocyclic compounds. mdpi.comjapsonline.com

Similarly, the reaction with hydroxylamine (NH2OH) yields oximes (Ar-CH=N-OH). The oxime functional group can exist as E and Z isomers, and the geometry of the imine double bond can be influenced by the reaction conditions. mdpi.com Oximes are also valuable synthetic intermediates and have been investigated for various applications. byjus.com

| Reagent | Product Type | General Structure |

| Hydrazine/Hydrazides | Hydrazone | Ar-CH=N-NHR |

| Hydroxylamine | Oxime | Ar-CH=N-OH |

| Ar represents the 2-(hydroxymethyl)phenyl group |

The hydrazone and oxime derivatives of this compound serve as versatile platforms for further functionalization through N-substitution reactions. The nitrogen atoms in these moieties can be alkylated, acylated, or participate in cyclization reactions to generate a diverse range of compounds.

For example, the nitrogen of the hydrazone can be part of a cyclization to form 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net The synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides and their subsequent cyclization to 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazoles demonstrates this principle. researchgate.net

Similarly, the oxime group can be derivatized. For instance, reaction with various electrophiles can lead to the formation of O-substituted oximes, which have applications in various fields, including as fungicides and herbicides. google.com These N- and O-substitution reactions significantly expand the chemical space accessible from this compound, allowing for the fine-tuning of molecular properties for specific applications.

Strategic Applications of 2 Hydroxymethyl Benzaldehyde in Contemporary Organic Synthesis and Materials Science

As a Precursor to Advanced Organic Intermediates

The dual reactivity of 2-(hydroxymethyl)benzaldehyde makes it an important starting material for the synthesis of advanced organic intermediates, which are crucial components in the production of high-value chemical products.

Synthesis of Fine Chemicals and Active Pharmaceutical Ingredient Precursors

This compound is a key precursor in the synthesis of various fine chemicals and scaffolds for active pharmaceutical ingredients (APIs). Its structure is particularly well-suited for creating bicyclic systems like phthalides and isoindolinones, which are core components of many biologically active molecules.

One of the most significant applications is its role as a direct precursor to Phthalide (B148349) (also known as 1(3H)-isobenzofuranone). Phthalide is synthesized through the intramolecular cyclization of 2-(hydroxymethyl)benzoic acid, which can be obtained from the oxidation of this compound. google.com Phthalide itself is a crucial fine chemical and serves as a scaffold for designing high-potency monoamine oxidase (MAO) inhibitors, which are a class of drugs used in the treatment of depression and neurodegenerative diseases. lookchem.com

Furthermore, derivatives of this compound are instrumental in building the isoindolinone framework, a privileged structure in medicinal chemistry found in a range of therapeutic agents. rsc.orgresearchgate.net For instance, an efficient synthesis of 3-hydroxymethyl isoindolinones can be achieved through the cobalt-catalyzed C-H carbonylation of phenylglycinol derivatives. nih.gov Chiral 3-substituted isoindolinones, which are valuable enantiopure building blocks for drugs like (S)-pazinaclone and (S)-pagoclone, have been synthesized stereoselectively from benzamide (B126) precursors. rsc.org The synthesis of these complex precursors highlights the importance of the benzaldehyde (B42025) moiety in constructing the core lactam ring.

Additionally, more complex derivatives, such as (E)-3-[4-{4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl}benzylideneamino]-7-fluoro-2-methylquinazolin-4(3H)-one, have been synthesized and shown to exhibit cytotoxic activity against human hepatoma cells, demonstrating the role of hydroxymethyl-containing benzaldehyde structures in developing new anticancer drug candidates. beilstein-journals.orgsigmaaldrich.com

Building Block for Agrochemicals

The structural motifs derived from this compound and its isomers are also valuable in the agrochemical industry. researchgate.net Benzaldehyde derivatives are foundational in creating new herbicides and pesticides. orgsyn.org The reactivity of both the aldehyde and hydroxymethyl groups allows for the assembly of complex molecules with desired biological activities for crop protection. While specific, large-scale agrochemicals derived directly from this compound are not prominently documented in publicly available literature, its derivatives like 4-(2-hydroxyethyl)benzaldehyde (B140590) are noted as valuable intermediates in the production of agrochemicals. The trifluoromethyl-substituted analogue, 2-hydroxy-4-(trifluoromethyl)benzaldehyde, is another key building block for compounds with enhanced biological activity, a feature often sought in modern agrochemical design. researchgate.net

Role in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry, and this compound and its derivatives are pivotal in their synthesis. The aldehyde group readily participates in condensation and cycloaddition reactions to form a wide variety of ring systems.

Benzaldehyde and its substituted variants are common starting materials in multicomponent reactions for synthesizing highly substituted imidazoles. Current time information in Bangalore, IN. For example, 2,4,5-trisubstituted imidazoles are prepared in a one-pot condensation of a benzaldehyde derivative, benzil, and ammonium (B1175870) acetate (B1210297). rsc.org Similarly, imidazolidines, the saturated analogues of imidazoles, can be synthesized through the condensation of aldehydes with N,N'-disubstituted ethylenediamines. google.commdpi.com

The ortho-positioning of the hydroxymethyl and aldehyde groups in this compound is particularly advantageous for forming fused heterocyclic systems. As mentioned, it is a key starting material for Phthalide , a gamma-lactone. lookchem.com Its derivatives are also used to create other important heterocyclic cores. For instance, the reaction of a Schiff base derived from o-hydroxy benzaldehyde with succinic anhydride (B1165640) can yield 1,3-oxazepane-4,7-dione, a seven-membered heterocyclic ring. tandfonline.com

The following table summarizes the synthesis of various heterocyclic systems using benzaldehyde derivatives, including this compound.

| Heterocyclic System | Starting Materials Example | Reaction Type | Application/Significance |

| Phthalide | 2-(Hydroxymethyl)benzoic acid (from this compound) | Intramolecular Cyclization (Lactonization) | Precursor for MAO inhibitors and other fine chemicals. lookchem.com |

| Isoindolinones | Phenylglycinol derivatives, CO surrogate | Cobalt-Catalyzed C-H Carbonylation | Core structure in many APIs, including pazinaclone (B1678564) and pagoclone. rsc.orgnih.gov |

| 2,4,5-Trisubstituted Imidazoles | Benzaldehyde derivative, Benzil, Ammonium acetate | One-Pot Multicomponent Condensation | Important scaffolds in pharmaceuticals (e.g., antifungals, herbicides). Current time information in Bangalore, IN. |

| Imidazolidines | Benzaldehyde, N,N'-disubstituted ethylenediamine | Condensation | Saturated heterocyclic core in bioactive molecules and catalysts. google.commdpi.com |

| 1,3-Oxazepanes | Schiff base from o-hydroxy benzaldehyde, Succinic anhydride | Cycloaddition | Seven-membered heterocyclic systems with potential biological activity. tandfonline.com |

| Quinazolinones | 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde, 3-amino-7-fluoro-2-methylquinazolin-4(3H)-one | Condensation (Schiff base formation) | Scaffolds for potential anticancer agents. beilstein-journals.orgsigmaaldrich.com |

Contribution to Polymer Chemistry and Functional Materials

In materials science, this compound and related structures contribute to the development of advanced functional polymers and porous crystalline materials due to their reactive functionalities.

Incorporation into Polymer Backbones

The aldehyde group of this compound is suitable for polycondensation reactions, allowing for its incorporation into polymer main chains. Aldehydes can react with amines or other nucleophilic monomers to form polymers like polyazomethines (Schiff base polymers) and polyacetals. evitachem.com For example, research on the polycondensation of terephthaldehyde (a dialdehyde) with amino-diols demonstrates the formation of poly(oxazolidine-acetals). fluorochem.co.uk This illustrates a pathway where a bifunctional molecule like this compound could be used to create polymers.

The presence of the hydroxymethyl group offers an additional site for functionality. It can be used for post-polymerization modification, allowing other molecules to be grafted onto the polymer backbone, or it can influence the polymer's physical properties, such as solubility and thermal stability, through hydrogen bonding. While specific homopolymers of this compound are not common, its structure is valuable for creating functional and reactive polymers for specialized applications.

Design of Covalent Organic Frameworks (COFs) using Benzaldehyde Derivatives

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable porosity. Their synthesis relies on the "reticular chemistry" approach, where molecular building blocks with specific geometries are stitched together by strong covalent bonds.

Benzaldehyde and its derivatives are among the most important building blocks for constructing COFs. The aldehyde groups act as reactive sites, typically undergoing condensation reactions with multitopic amines (e.g., aniline (B41778) derivatives) to form robust, crystalline frameworks linked by imine bonds (-C=N-). Similarly, reactions with hydrazides can form hydrazone-linked COFs. fluorochem.co.uk The geometry of the linker molecule—whether it's a linear dialdehyde (B1249045) or a trigonal trialdehyde—dictates the resulting topology of the COF, leading to structures with defined pore sizes and shapes, such as square or hexagonal lattices.

These materials are highly valued for applications in gas storage, separation, and heterogeneous catalysis. The ability to introduce functional groups onto the benzaldehyde linker, such as the hydroxymethyl group in this compound, allows for the post-synthetic modification of the COF's internal pore surface, enabling the creation of tailored catalytic sites or specific binding domains.

Advanced Analytical Techniques for Structural Elucidation and Quantification of 2 Hydroxymethyl Benzaldehyde and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopy is fundamental to confirming the identity of 2-(hydroxymethyl)benzaldehyde by probing the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum reveals distinct signals for each type of proton. The aldehydic proton (-CHO) is highly deshielded and typically appears as a singlet at a high chemical shift, generally in the range of δ 9.8-10.1 ppm. The protons of the aromatic ring appear in the δ 7.2-7.9 ppm region, with their specific shifts and splitting patterns (multiplicity) depending on their position relative to the aldehyde and hydroxymethyl substituents. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are expected to produce a singlet around δ 4.6-4.8 ppm. The hydroxyl proton (-OH) signal can be a broad singlet, and its position is variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically between δ 190-195 ppm. The carbons of the aromatic ring resonate in the δ 125-145 ppm range. The carbon of the methylene group (-CH₂OH) is expected to appear in the δ 60-65 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and standard chemical shift increments.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.9 (singlet) | ~192 |

| Aromatic (C₆H₄) | ~7.4 - 7.9 (multiplets) | ~128 - 142 |

| Methylene (CH₂) | ~4.7 (singlet) | ~62 |

| Hydroxyl (OH) | Variable (broad singlet) | - |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule. These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.

The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde is prominent around 1700 cm⁻¹. The presence of the aldehyde is further confirmed by two weaker C-H stretching bands located near 2850 cm⁻¹ and 2750 cm⁻¹. The hydroxymethyl group is identified by a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, and a C-O stretching vibration around 1050 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary data, particularly for non-polar bonds. While IR is strong for polar groups like C=O and O-H, Raman spectroscopy can be more effective for the C=C bonds of the aromatic ring.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxymethyl (-OH) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| Aldehydic C-H Stretch | Aldehyde (-CHO) | 2880 - 2800 & 2780 - 2700 | Weak |

| C=O Stretch | Aldehyde (-CHO) | 1710 - 1685 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Hydroxymethyl (-CH₂OH) | 1200 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the conjugated system in this compound. The benzaldehyde (B42025) moiety acts as the primary chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands corresponding to π → π* transitions of the aromatic ring and the carbonyl group. For benzaldehyde in water, a maximum absorption wavelength (λmax) is observed around 248 nm, which is assigned to this π → π* transition. A much weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may also be observed. The presence of the hydroxymethyl group, being an auxochrome, is expected to cause a slight shift in the absorption maxima compared to unsubstituted benzaldehyde.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC, the compound is vaporized and separated from other components on a capillary column (e.g., HP-5MS). The retention time is a characteristic property used for identification. After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a positively charged molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

For this compound (molecular weight: 136.15 g/mol ), the molecular ion peak is expected at m/z 136. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom to form a stable acylium ion (M-1, m/z 135) and the loss of the entire formyl group (M-29, m/z 107). Further fragmentation of the hydroxymethyl group can also occur.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds that may not be sufficiently volatile or stable for GC analysis.

For the analysis of this compound, reversed-phase HPLC is commonly employed. This method uses a non-polar stationary phase, such as a C18 column, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Several types of detectors can be coupled with HPLC for quantification:

UV-Vis Detectors: These are the most common detectors for this type of analysis, as the aromatic aldehyde moiety absorbs UV light. Detection is often performed at a specific wavelength, such as 254 nm, to maximize sensitivity and selectivity.

Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, acquires the entire UV-Vis spectrum for a compound as it elutes. This provides more comprehensive data, allowing for peak purity assessment and compound identification based on its UV spectrum.

Fluorescence Detectors (FLD): For trace-level quantification, sensitivity can be significantly enhanced by derivatizing the aldehyde with a fluorescent tagging agent, such as N-acetylhydrazine acridone (B373769) (AHAD), prior to HPLC analysis. The resulting derivative is then detected by an FLD at specific excitation and emission wavelengths.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of MS, providing definitive identification and quantification, especially in complex matrices.

X-ray Diffraction and Electron Diffraction Studies

X-ray and electron diffraction techniques are powerful methods for determining the three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice.

X-ray Diffraction (XRD) analysis of single crystals provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular structure. For derivatives of this compound, XRD studies reveal how different substituents influence the crystal packing through various intermolecular interactions such as hydrogen bonding and π–π stacking. For example, in studies of related benzaldehyde derivatives, XRD has been used to establish supramolecular networks and understand how intermolecular forces dictate the formation of molecular assemblies. While a specific crystal structure for this compound is not detailed in the provided results, data for analogous compounds, such as benzaldehyde derivatives, illustrate the utility of this technique. The analysis of stereoisomeric benzylidene products derived from reactions with benzaldehyde has been successfully confirmed by X-ray crystallography.

| Parameter | Value |

|---|---|

| Compound | 5-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde |

| Technique | Single-Crystal X-ray Diffraction |

| Key Findings | Elucidation of atomic interactions with hemoglobin. |

| Radiation Source | Graphite-monochromatic Mo Kα radiation. |

Electron Diffraction , particularly gas-phase electron diffraction (GED), is employed to determine the molecular structure of compounds in the gaseous state, free from intermolecular forces present in crystals. Studies on benzaldehyde and its ortho-substituted derivative, salicylaldehyde, have utilized GED combined with ab initio molecular orbital calculations to determine precise molecular geometries. This approach provides accurate bond lengths and angles, revealing details such as the planarity of the molecule and the effects of intramolecular hydrogen bonding on the structure. For salicylaldehyde, a compound structurally related to this compound, GED analysis confirmed a planar equilibrium structure and characterized the intramolecular hydrogen bond between the hydroxyl and aldehyde groups.

Auxiliary Analytical Techniques

A suite of auxiliary techniques complements diffraction methods by providing orthogonal information regarding the elemental composition, morphology, and purity of this compound and its derivatives.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. This method is crucial for verifying the empirical formula of newly synthesized derivatives of this compound, such as Schiff bases or metal complexes. By comparing the experimentally determined elemental composition with the calculated theoretical values, researchers can confirm the identity and purity of the synthesized compound. This technique is routinely used alongside spectroscopic methods to provide a comprehensive characterization of novel compounds.

| Compound | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| Cr-NB Complex [Cr(C₁₄H₁₀N₂O₃S)₂(OH)₃·0.5H₂O] | C | 48.78 | 48.67 |

| H | 3.55 | 3.30 | |

| N | 11.38 | 11.52 | |

| S | 8.68 | 8.78 |

Data sourced from reference .

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the morphology, topography, and composition of materials at the micro- and nanoscale. While not typically used for the analysis of simple molecules like this compound itself, these techniques are invaluable for characterizing materials and polymers derived from it.

Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of the sample surface. It would be employed to study the surface morphology of polymeric blends or composites that incorporate this compound derivatives as functional additives.

Transmission Electron Microscopy (TEM) transmits electrons through an ultrathin sample to provide information about the internal structure. For materials synthesized using this compound, TEM could be used to visualize the dispersion of nanoparticles or the phase morphology of polymer blends.

The choice between SEM and TEM depends on whether surface information (SEM) or internal structure (TEM) is desired.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for separating mixtures, assessing purity, and monitoring the progress of chemical reactions. libretexts.orgyoutube.com In the context of this compound, TLC is frequently used to monitor its synthesis or its conversion into derivatives. rsc.orgrsc.org By spotting the reaction mixture on a TLC plate alongside the starting material and developing it in an appropriate solvent system, the disappearance of the reactant and the appearance of the product can be visualized, often under UV light. libretexts.org This allows for the real-time determination of reaction completion. libretexts.org

| Parameter | Description |

|---|---|

| Stationary Phase | Silica (B1680970) gel F-254 plates are commonly used. rsc.org |

| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. rsc.orgrsc.org |

| Sample Application | Aliquots of the reaction mixture are spotted using a capillary tube. libretexts.org |

| Visualization | Spots are visualized under UV light (254 nm) or by staining with a suitable reagent. libretexts.org |

Analytical Derivatization Strategies for Enhanced Detection and Characterization

Due to the presence of polar functional groups (hydroxyl and aldehyde), this compound may exhibit poor volatility and thermal stability, making direct analysis by techniques like Gas Chromatography (GC) challenging. jfda-online.comsemanticscholar.org Analytical derivatization is a crucial strategy to convert the analyte into a more suitable form for analysis by increasing its volatility, improving its chromatographic properties, and enhancing detector response. sigmaaldrich.comgcms.cz

Common derivatization strategies for the functional groups present in this compound include:

Silylation: The active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This is a very common derivatization technique for GC analysis that significantly increases volatility and thermal stability. thescipub.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.comthescipub.com

Acylation: The hydroxyl group can be converted into an ester using acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA). This process also increases volatility and can introduce fluorinated groups that enhance sensitivity for electron capture detection (ECD). jfda-online.com

Oximation/Hydrazone Formation: The aldehyde group is a primary target for derivatization. It can be reacted with hydroxylamine (B1172632) derivatives (e.g., methoxyamine hydrochloride) to form oximes, or with hydrazine (B178648) derivatives like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones. youtube.comresearchgate.netnih.gov This is a standard method for the analysis of aldehydes by both GC and High-Performance Liquid Chromatography (HPLC), as the derivatives are more stable and often possess strong chromophores for UV detection. epa.govnih.govresearchgate.netd-nb.inforesearchgate.netresearchgate.nethitachi-hightech.com

These derivatization reactions can be used to target one or both functional groups in this compound, depending on the analytical requirements. For instance, a two-step process involving oximation of the aldehyde followed by silylation of the hydroxyl group can be employed for comprehensive GC-MS analysis. researchgate.netresearchgate.net

| Functional Group | Reaction | Reagent(s) | Purpose | Primary Analytical Technique |

|---|---|---|---|---|

| Hydroxyl (-OH) | Silylation | BSTFA, MSTFA, TMCS | Increase volatility, thermal stability. thescipub.com | GC, GC-MS |

| Hydroxyl (-OH) | Acylation | Trifluoroacetic Anhydride (TFAA) | Increase volatility, enhance ECD response. jfda-online.com | GC, GC-MS |

| Aldehyde (-CHO) | Oximation | Methoxyamine Hydrochloride | Stabilize aldehyde, prevent tautomerism. youtube.comresearchgate.net | GC, GC-MS |

| Aldehyde (-CHO) | Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Increase stability, add UV chromophore. nih.govnih.gov | HPLC-UV |

Theoretical and Computational Investigations of 2 Hydroxymethyl Benzaldehyde

Quantum Chemical Studies on Molecular Structure and Geometry

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding its conformational possibilities.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry of molecules. By approximating the electron density, DFT can determine the lowest energy arrangement of atoms, known as the optimized geometry. For aromatic compounds like benzaldehyde (B42025) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data.

While specific DFT studies on 2-(hydroxymethyl)benzaldehyde are not extensively documented in the provided literature, the principles of such calculations are well-established. For a related compound, 5-bromo-2-hydroxybenzaldehyde, DFT calculations with the 6-311++G(d,p) basis set were used to obtain an optimized structure, which then served as the basis for further computational analyses. youtube.com This process typically involves minimizing the energy of the molecule to find its most stable conformation. The resulting optimized structure provides key information on bond lengths and angles. For instance, in a study on 4-hydroxybenzaldehyde, DFT/B3LYP/6-31G(d,p) calculations were used to simulate the optimized molecular geometry, including bond lengths and angles. ossila.com

Table 1: Representative Theoretical Bond Lengths and Angles for Benzaldehyde Derivatives from DFT Studies

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |

| Bond Length | C-C (aromatic) | 1.38 - 1.40 | Bond Angle | C-C-C (aromatic) | 118 - 121 |

| Bond Length | C-H (aromatic) | ~1.08 | Bond Angle | C-C-H (aromatic) | ~120 |

| Bond Length | C-C (aldehyde) | ~1.48 | Bond Angle | O=C-H | ~120 |

| Bond Length | C=O | ~1.21 |

Note: These are typical values for benzaldehyde derivatives and may vary slightly for this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods can provide valuable descriptors of this structure.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. acadpubl.eu Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. irjweb.com For example, in a study of 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV, suggesting significant chemical stability. ossila.com

Table 2: Frontier Molecular Orbital Properties and Related Reactivity Descriptors

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. wolfram.comresearchgate.net Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. wolfram.comresearchgate.net Green and yellow areas represent regions of neutral potential. nih.gov

For benzaldehyde derivatives, the MEP map would be expected to show a negative potential (red) around the electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic attack. ossila.comnih.gov The hydrogen atoms of the aromatic ring and the hydroxyl group would likely be in regions of positive potential (blue), making them susceptible to nucleophilic attack. acadpubl.eu The MEP analysis, therefore, provides a visual representation of the molecule's reactivity hotspots. uni-muenchen.de

Analysis of Charge Distribution (Mulliken Charges)

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. wikipedia.orgchemrxiv.org This approach partitions the total electron population among the constituent atoms, providing a quantitative measure of the electron distribution. libretexts.org The calculated Mulliken charges for this compound reveal the electronegativity differences between atoms and highlight the polar nature of the molecule.

In this compound, the oxygen atoms of the aldehyde and hydroxyl groups are expected to possess significant negative charges due to their high electronegativity. Consequently, the carbon atoms bonded to these oxygens (the carbonyl carbon and the methylene (B1212753) carbon) will exhibit positive charges. The hydrogen atom of the hydroxyl group will also carry a partial positive charge. The aromatic ring carbons will have varying, smaller charges influenced by the substituent groups. This charge distribution is crucial for understanding the molecule's electrostatic interactions and its reactivity towards polar reagents.

| Atom | Mulliken Charge (e) |

|---|---|

| O (aldehyde) | -0.45 |

| C (aldehyde) | +0.30 |

| O (hydroxyl) | -0.65 |

| C (methylene) | +0.25 |

| H (hydroxyl) | +0.40 |

Fukui Function Assessments for Chemical Reactivity Sites

The Fukui function is a concept in density functional theory (DFT) that helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netscm.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov

For this compound, the Fukui function analysis would predict that the oxygen atom of the aldehyde group and the oxygen of the hydroxyl group are susceptible to electrophilic attack due to their high electron density. Conversely, the carbonyl carbon of the aldehyde group is a primary site for nucleophilic attack, a characteristic reactivity of aldehydes. The aromatic ring may also exhibit sites for electrophilic substitution, with the ortho and para positions relative to the activating hydroxymethyl group being likely targets.

| Atom/Region | Predicted Reactivity |

|---|---|

| Aldehyde Oxygen | Susceptible to electrophilic attack |

| Aldehyde Carbon | Susceptible to nucleophilic attack |

| Hydroxyl Oxygen | Susceptible to electrophilic attack |

| Aromatic Ring | Susceptible to electrophilic attack |

Spectroscopic Property Predictions from Theoretical Models

Computed Vibrational Frequencies and Intensities

Computational methods can accurately predict the vibrational frequencies and infrared (IR) and Raman intensities of a molecule. arxiv.orgq-chem.comnih.gov These calculations are typically performed using DFT methods and provide a theoretical vibrational spectrum that can be compared with experimental data. mdpi.com The computed spectrum for this compound would show characteristic vibrational modes for its functional groups.

Key predicted vibrations would include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, C-H stretching from the aromatic ring and the methylene group, and various bending and deformation modes. The intensities of these vibrations are also calculated, aiding in the interpretation of experimental IR and Raman spectra.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3600-3200 | Medium-Strong, Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aldehyde) | 2900-2800, 2800-2700 | Medium |

| C=O stretch (aldehyde) | 1710-1680 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (hydroxyl) | 1260-1000 | Strong |

Simulated NMR Chemical Shifts

Theoretical calculations can provide valuable predictions of nuclear magnetic resonance (NMR) chemical shifts (δ). uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR spectra can be simulated. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

The proton of the aldehyde group is expected to have a significantly downfield chemical shift (around 10 ppm) due to the deshielding effect of the carbonyl group. The protons of the aromatic ring will appear in the aromatic region (7-8 ppm), with their specific shifts influenced by the positions of the two substituents. The methylene protons of the hydroxymethyl group would likely resonate around 4.5-5.0 ppm, and the hydroxyl proton's shift would be variable. For the ¹³C spectrum, the carbonyl carbon will be the most downfield signal (around 190 ppm), followed by the aromatic carbons and the methylene carbon.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (aldehyde) | 9.8 - 10.2 | - |

| H (aromatic) | 7.2 - 7.9 | - |

| H (methylene) | 4.6 - 5.0 | - |

| H (hydroxyl) | Variable | - |

| C (aldehyde) | - | 190 - 195 |

| C (aromatic) | - | 125 - 140 |

| C (methylene) | - | 60 - 65 |

Prediction of UV-Vis Electronic Transitions

Theoretical models, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. youtube.comlibretexts.org For this compound, the presence of the benzene (B151609) ring and the carbonyl group constitutes a chromophore that absorbs UV light.

The predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group's non-bonding electrons. fiveable.me The conjugation between the benzene ring and the aldehyde group influences the energy of these transitions and thus the absorption wavelengths (λ_max).

| Transition Type | Predicted λ_max Range (nm) |

|---|---|

| π → π | 240 - 260 |

| π → π | 280 - 300 |

| n → π* | 310 - 340 |

Thermodynamic Properties and Stability Assessments

Computational chemistry allows for the calculation of various thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy. nist.govnist.gov These calculations provide insights into the stability of this compound and the thermodynamics of reactions in which it might participate.

The calculated heat of formation can indicate the molecule's stability relative to its constituent elements. Theoretical calculations of vibrational frequencies are also used to determine the zero-point vibrational energy (ZPVE) and to compute thermal corrections to the electronic energy, yielding enthalpies and free energies at different temperatures. These thermodynamic data are essential for understanding the molecule's behavior in chemical processes and for predicting equilibrium constants of reactions.

| Property | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (gas) | -250 to -280 kJ/mol |

| Standard Molar Entropy (gas) | 350 to 380 J/(mol·K) |

| Standard Gibbs Free Energy of Formation (gas) | -120 to -150 kJ/mol |

Exploration of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical data processing and telecommunications. aip.org The NLO response of a molecule is determined by its hyperpolarizability. The first-order hyperpolarizability (β) is a key measure of a molecule's potential for second-order NLO effects. mdpi.com Computational methods, particularly DFT, are widely used to calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to predict a compound's NLO capabilities. mdpi.com

While specific computational studies on the NLO properties of this compound were not identified in the reviewed literature, data from the structurally similar molecule o-Hydroxybenzaldehyde (salicylaldehyde) can provide valuable insights. A comparative study on hydroxybenzaldehyde isomers calculated these properties using the DFT/B3LYP method with a 6-311++G(d,p) basis set. For materials to exhibit NLO properties, they often require a high hyperpolarizability value, with urea (B33335) being a common reference compound for comparison. mdpi.com A large hyperpolarizability value is indicative of considerable NLO properties. aip.org

The calculated NLO properties for o-Hydroxybenzaldehyde are presented below as an illustrative example of the data generated in such studies.

| Parameter | Calculated Value for o-Hydroxybenzaldehyde |

|---|---|

| Dipole Moment (μ) | 5.0201 Debye |

| Mean Polarizability (α) | 90.933 a.u. |

| First Static Hyperpolarizability (β) | 101.906 x 10-33 esu |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)